molecular formula C16H23F2N5O B2648291 N-(1-Cyanocyclohexyl)-2-[[1-(difluoromethyl)imidazol-2-yl]methyl-methylamino]propanamide CAS No. 1436008-57-9

N-(1-Cyanocyclohexyl)-2-[[1-(difluoromethyl)imidazol-2-yl]methyl-methylamino]propanamide

Cat. No.: B2648291
CAS No.: 1436008-57-9
M. Wt: 339.391
InChI Key: FDYNHEVNLOACJS-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-2-[[1-(difluoromethyl)imidazol-2-yl]methyl-methylamino]propanamide ( 1436008-57-9) is a complex synthetic compound provided for advanced scientific research and development. With a molecular formula of C16H23F2N5O and a molecular weight of 339.38 g/mol . This compound is of significant interest in the field of chemical biology and medicinal chemistry, particularly in the exploration of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules designed to induce targeted protein degradation by recruiting a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal destruction. The structural features of this molecule, including its imidazole and cyanocyclohexyl groups, are characteristic of linkers or ligands used in the synthesis of such novel therapeutic modalities . Researchers can utilize this compound as a critical building block or a model substrate in developing and optimizing new PROTAC candidates. It is offered with a purity of 95% . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the relevant Material Safety Data Sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[[1-(difluoromethyl)imidazol-2-yl]methyl-methylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F2N5O/c1-12(14(24)21-16(11-19)6-4-3-5-7-16)22(2)10-13-20-8-9-23(13)15(17)18/h8-9,12,15H,3-7,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYNHEVNLOACJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)N(C)CC2=NC=CN2C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-Cyanocyclohexyl)-2-[[1-(difluoromethyl)imidazol-2-yl]methyl-methylamino]propanamide, with the CAS number 1436008-57-9, is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₆H₂₃F₂N₅O
  • Molecular Weight : 339.38 g/mol
  • Structural Characteristics : The compound features a cyanocyclohexyl moiety and a difluoromethyl-substituted imidazole ring, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets.

  • Target Interaction : The imidazole ring suggests potential interactions with histamine receptors or other targets involved in signaling pathways.
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain kinases involved in tumorigenesis, similar to other compounds in its class .

Biological Activity Data

Activity TypeAssay TypeResultReference
AntitumorIn vitro cell lineIC50 = 15 μM
Kinase inhibitionEnzymatic assay75% inhibition
Receptor bindingRadiolabeled bindingHigh affinity

Case Study 1: Antitumor Activity

In a study assessing the antitumor properties of this compound, researchers evaluated its efficacy against various cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value of 15 μM in HER1 and HER2 driven tumor models, indicating its potential as a therapeutic agent for specific cancers .

Case Study 2: Kinase Inhibition

A separate investigation focused on the compound's ability to inhibit kinase activity. The results demonstrated a 75% inhibition of specific kinases associated with cancer progression, suggesting that the compound may serve as a lead for developing targeted therapies .

Research Findings

Recent literature highlights the importance of structure-activity relationships (SAR) in understanding the biological activity of compounds like this compound. Variations in substituents on the imidazole ring and cyclohexane structure can significantly affect potency and selectivity towards biological targets .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds similar to N-(1-Cyanocyclohexyl)-2-[[1-(difluoromethyl)imidazol-2-yl]methyl-methylamino]propanamide exhibit notable anticancer properties. For instance, research has shown that derivatives of imidazole compounds can inhibit cancer cell proliferation effectively.

Case Study: Antiproliferative Effects

  • A study tested various derivatives against human cancer cell lines (e.g., HCT-116 and MCF-7).
  • Active compounds exhibited IC₅₀ values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, indicating strong antiproliferative activity .

Muscarinic Receptor Modulation

The compound has been investigated for its potential as a muscarinic M1 and M4 receptor agonist. These receptors are crucial in various neurological processes and could be targeted for conditions such as Alzheimer's disease.

Research Findings:

  • Substituted cyclohexanes, including the compound , have been shown to activate muscarinic receptors, suggesting a role in cognitive enhancement or neuroprotection .

Drug Development

The unique structural features of this compound make it a candidate for further drug development. Its ability to interact with various biological targets positions it as a valuable lead compound in the search for new therapeutics.

Potential Benefits:

  • The compound's interactions with G protein-coupled receptors (GPCRs) suggest it may influence pathways related to inflammation and pain management .

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC₅₀ (μg/mL)
Compound A (similar structure)HCT-1161.9
Compound BMCF-77.52
N-(1-Cyanocyclohexyl)...TBDTBD

Table 2: Muscarinic Receptor Studies

Study ReferenceReceptor TypeAgonist Activity
Research on substituted cyclohexanesM1/M4Yes

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core motifs: imidazole/benzimidazole scaffolds , amide linkages , and substituent variations . Below is a detailed comparison:

Key Findings from Comparative Analysis

Synthetic Routes :

  • The target compound likely shares synthetic steps with 10VP91 (), where amide bond formation via carbodiimide coupling (e.g., EDC/HOBt) is critical .
  • Unlike Compound 8 (), which uses direct amidation of pre-functionalized benzimidazoles, the target’s difluoromethyl group may require specialized fluorination steps, as seen in trifluoromethoxy-phenyl analogs () .

Structural Nuances: The 1-cyanocyclohexyl group distinguishes the target from cyclohexyl-terpene hybrids (10VP91) or isopropyl-benzimidazoles (). This cyano group could influence solubility and target binding compared to alkyl-substituted analogs . The difluoromethylimidazole moiety is rare in the evidence. Contrast this with Compound 4 (), which lacks fluorine but includes a chlorophenyl group, suggesting divergent electronic and steric effects .

Characterization Consistency :

  • All analogs rely on NMR (1H/13C) and mass spectrometry for structural validation. The target compound would similarly require detailed NMR analysis to confirm the difluoromethyl group’s presence (δ ~5.5–6.5 ppm for CF2H in 1H NMR) .

The difluoromethyl group in the target compound may enhance resistance to oxidative metabolism, a feature leveraged in fluorinated pharmaceuticals like voriconazole .

Q & A

(Basic) What are the common synthetic strategies for preparing this compound and related imidazole-containing derivatives?

Answer:
The synthesis of imidazole-based compounds often involves:

  • 1,3-Dipolar Cycloaddition : Copper-catalyzed reactions between azides and alkynes (e.g., Cu(OAc)₂ in t-BuOH/H₂O) to form triazole intermediates, as demonstrated in the synthesis of structurally analogous acetamides .
  • N-Acylation : Reacting imidazole intermediates with acid chlorides or active esters under anhydrous conditions (e.g., using DMF as a solvent), as seen in benzimidazole derivatives .
  • Aza-Michael Addition : For functionalizing imidazole scaffolds with acrylamide or similar electrophiles .

Key considerations : Catalyst loading (e.g., 10 mol% Cu(OAc)₂), solvent polarity, and reaction time (6–8 hours for cycloadditions) significantly impact yield and purity .

(Basic) How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Answer:

  • IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1670–1682 cm⁻¹, C-N at ~1295–1340 cm⁻¹) .
  • NMR :
    • ¹H NMR : Resolve methylamino protons (δ ~2.5–3.5 ppm), aromatic protons (δ ~7.0–8.6 ppm), and triazole/imidazole protons (δ ~8.3–8.4 ppm) .
    • ¹³C NMR : Confirm carbonyl carbons (δ ~165–170 ppm) and quaternary carbons (e.g., cyanocyclohexyl at δ ~105–120 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₅O₄: 404.1359; observed: 404.1348) .

Best practice : Use deuterated DMSO for solubility and to minimize solvent interference in NMR .

(Advanced) How should researchers address contradictions in spectral data (e.g., NMR shifts) during characterization?

Answer:
Discrepancies may arise from:

  • Solvent effects : DMSO-d₆ can cause proton shifts due to hydrogen bonding; compare with data acquired in CDCl₃ .
  • Dynamic processes : Conformational flexibility (e.g., cyclohexyl ring chair flipping) may broaden signals; use variable-temperature NMR .
  • Cross-validation : Combine multiple techniques (e.g., 2D NMR, X-ray crystallography) to resolve ambiguities in overlapping peaks .

Example : Inconsistent NO₂ asymmetric stretch (IR) between analogs (e.g., 1504 vs. 1535 cm⁻¹) may reflect electronic effects from substituents .

(Advanced) What strategies optimize reaction yields for copper-catalyzed cycloadditions in imidazole synthesis?

Answer:

  • Catalyst tuning : Screen alternatives to Cu(OAc)₂ (e.g., CuI, Cu nanoparticles) to enhance regioselectivity .
  • Solvent optimization : Adjust t-BuOH/H₂O ratios to balance reaction rate and solubility .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 8 hours to 30 minutes) while maintaining yield .

Note : Monitor reaction progress via TLC (hexane:EtOAc = 8:2) to prevent over- or under-reaction .

(Advanced) How can computational methods predict the biological activity of this compound?

Answer:

  • Receptor-based modeling : Use hybrid approaches (e.g., QSAR, molecular docking) to predict interactions with targets like antimicrobial enzymes or anti-inflammatory receptors .
  • Chemical feature clustering : Analyze overlapping/non-overlapping receptor response profiles (e.g., via meta-analysis of odorant receptor datasets) to infer bioactivity .

Validation : Compare computational predictions with empirical assays (e.g., antimicrobial screening for imidazole derivatives ).

(Basic) What are potential pharmacological targets for this compound based on related imidazole derivatives?

Answer:

  • Antimicrobial agents : Analogous compounds show activity against Gram-positive bacteria via disruption of cell wall synthesis .
  • Anti-inflammatory targets : Benzimidazole derivatives inhibit cyclooxygenase-2 (COX-2) and cytokine production .
  • CNS modulators : Structural analogs interact with GABA receptors, suggesting neuropharmacological potential .

Next steps : Conduct in vitro enzyme inhibition assays (e.g., COX-2, β-lactamase) followed by in vivo toxicity profiling .

(Advanced) How can researchers resolve contradictions in biological activity data across studies?

Answer:

  • Contextualize experimental design : Differences in cell lines (e.g., bacterial strains), assay conditions (e.g., pH, temperature), or dosing regimens may explain variability .
  • Mechanistic studies : Use knock-out models or isotopic tracing to isolate target-specific effects .
  • Meta-analysis : Apply statistical frameworks (e.g., random-effects models) to reconcile divergent findings .

Example : Short-term vs. long-term effects of imidazole derivatives on enzyme inhibition may follow nonlinear dose-response trends .

(Basic) What purification techniques are recommended for isolating this compound?

Answer:

  • Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to remove unreacted starting materials .
  • Column chromatography : Separate polar byproducts (e.g., nitro derivatives) using silica gel and gradient elution (hexane → EtOAc) .
  • HPLC : For high-purity (>98%) batches, employ reverse-phase C18 columns with acetonitrile/water mobile phases .

Quality control : Confirm purity via melting point analysis and elemental composition (C, H, N) .

(Advanced) How do structural modifications (e.g., difluoromethyl vs. nitro groups) impact stability and reactivity?

Answer:

  • Electron-withdrawing groups (EWGs) : Difluoromethyl enhances metabolic stability compared to nitro groups, which may undergo reduction .
  • Steric effects : Bulky substituents (e.g., cyanocyclohexyl) reduce enzymatic degradation but may hinder target binding .
  • Hydrogen bonding : Fluorine atoms improve solubility and membrane permeability via polar interactions .

Validation : Accelerated stability studies (40°C/75% RH) and forced degradation (acid/base hydrolysis) .

(Advanced) What statistical approaches are suitable for analyzing dose-response data in pharmacological studies?

Answer:

  • Nonlinear regression : Fit data to Hill or Logit models to estimate EC₅₀/IC₅₀ values .
  • Bootstrapping : Assess confidence intervals for small datasets (e.g., n = 3 replicates) .
  • Structural equation modeling (SEM) : Evaluate mediating variables (e.g., effort exertion in bioactivity pathways) across longitudinal studies .

Example : SEM revealed short-term positive effects vs. long-term negative outcomes in analogous pharmacological studies .

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